
Gaboroquinone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaboroquinone A is an anthraquinone that is anthracene-9,10-dione substituted by a 3-acetyl-4,6-dihydroxy-2-methoxyphenyl moiety at position 1, hydroxy groups at positions 4 and 5 and a hydroxymethyl group at position 2. Isolated from the roots of Bulbine frutescens, it exhibits antiplasmodial and antitrypanosomal activities. It has a role as a metabolite, an antiplasmodial drug and a trypanocidal drug. It is a polyphenol, a monomethoxybenzene, a methyl ketone, an aromatic ketone, a dihydroxyanthraquinone, a ring assembly and a member of resorcinols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Mechanism of Action:
Gaboroquinone A exhibits significant antiproliferative effects on various cancer cell lines. Studies have indicated that it may induce apoptosis through the generation of reactive oxygen species (ROS), which disrupt cellular functions leading to cell death. The compound's quinone moiety is critical for its anticancer properties, as it participates in redox cycling that enhances oxidative stress within cancer cells.
Case Studies:
- Study on Jurkat T Cells: Research demonstrated that this compound significantly reduced cell viability in Jurkat T cells, a model for leukemia. At concentrations as low as 25 µg/mL, it exhibited a notable decrease in cell survival over 72 hours, indicating its potential as an effective therapeutic agent against leukemia .
- Synergistic Effects with Other Compounds: When combined with established chemotherapeutic agents, this compound showed synergistic effects, enhancing the overall cytotoxicity against cancer cells. This suggests that it could be used in combination therapies to improve treatment outcomes .
Antimicrobial Properties
Antibacterial Activity:
this compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. The compound demonstrates efficacy in inhibiting bacterial growth, making it a candidate for developing new antimicrobial agents.
Case Studies:
- In Vitro Studies: In laboratory settings, this compound exhibited significant antibacterial activity against various strains of bacteria, including those resistant to conventional antibiotics. This highlights its potential application in treating infections that are difficult to manage due to antibiotic resistance .
- Formulation Development: Extracts containing this compound have been formulated into topical applications aimed at treating skin infections and promoting wound healing. These formulations leverage the compound's antimicrobial properties while minimizing cytotoxic effects on human cells .
Data Table: Summary of Research Findings on this compound
Q & A
Basic Research Questions
Q. What are the key analytical methodologies for characterizing the structural and functional properties of Gaboroquinone A?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic (e.g., NMR, IR), chromatographic (HPLC, LC-MS), and crystallographic techniques. For novel compounds, X-ray diffraction is critical for absolute configuration determination . Ensure experimental protocols include detailed reproducibility guidelines (e.g., solvent systems, temperature controls) to align with peer-reviewed journal standards .
Table 1: Common Analytical Techniques for Characterization
Q. How can researchers design a robust experimental framework to assess this compound’s bioactivity in vitro?
Adopt the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :
- Population : Cell lines or enzyme targets relevant to the hypothesized mechanism.
- Intervention : Dose ranges of this compound (include positive/negative controls).
- Comparison : Reference compounds (e.g., known inhibitors/agonists).
- Outcome : Quantitative metrics (IC₅₀, EC₅₀, selectivity indices).
- Time : Exposure duration aligned with pharmacokinetic models.
Validate assays using statistical tools (e.g., ANOVA for dose-response curves) and report confidence intervals .
Advanced Research Questions
Q. How should contradictory data on this compound’s mechanism of action be reconciled across studies?
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, assay temperature) or incomplete mechanistic data. To resolve this:
Systematic Review : Compare methodologies across studies using PRISMA guidelines .
Meta-Analysis : Pool data subsets with homogeneous experimental parameters .
Hypothesis Testing : Design orthogonal assays (e.g., CRISPR knockouts, isotopic labeling) to validate/refute proposed mechanisms .
Table 2: Common Sources of Data Contradiction
Q. What advanced computational models are suitable for predicting this compound’s pharmacokinetic and toxicity profiles?
Leverage QSAR (Quantitative Structure-Activity Relationship) models or molecular dynamics simulations to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties . Key steps:
Data Curation : Use high-quality training datasets (e.g., ChEMBL, PubChem).
Model Validation : Apply k-fold cross-validation to avoid overfitting .
Experimental Corroboration : Compare in silico predictions with in vitro hepatotoxicity assays .
Q. How can multi-omics approaches elucidate the systemic effects of this compound in complex biological systems?
Integrate transcriptomics, proteomics, and metabolomics data using network pharmacology models :
- Transcriptomics : RNA-seq to identify differentially expressed pathways.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) for protein turnover rates.
- Metabolomics : LC-MS/MS for metabolite profiling.
Use bioinformatics tools (e.g., STRING, KEGG) to map interactions and identify hub nodes in signaling networks .
Q. Methodological Best Practices
Eigenschaften
Molekularformel |
C24H18O9 |
---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
1-(3-acetyl-4,6-dihydroxy-2-methoxyphenyl)-4,5-dihydroxy-2-(hydroxymethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C24H18O9/c1-9(26)16-14(29)7-15(30)20(24(16)33-2)17-10(8-25)6-13(28)19-21(17)22(31)11-4-3-5-12(27)18(11)23(19)32/h3-7,25,27-30H,8H2,1-2H3 |
InChI-Schlüssel |
KUDYATBIEOTCGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C(=C1OC)C2=C3C(=C(C=C2CO)O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonyme |
gaboroquinone A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.